3-(azepan-1-ylcarbonyl)-N-(4-ethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

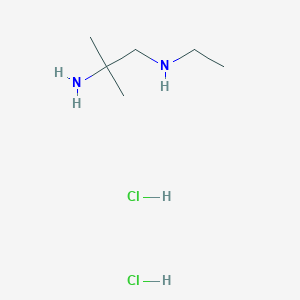

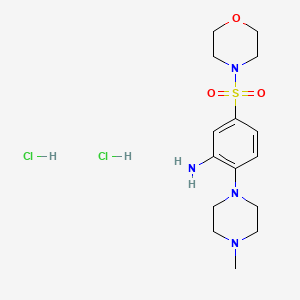

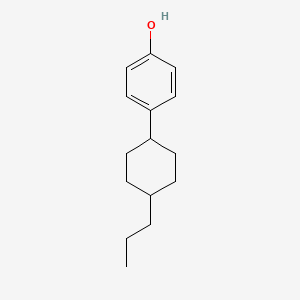

3-(azepan-1-ylcarbonyl)-N-(4-ethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine, also known as AZD-7762, is a small molecule inhibitor that has been widely studied for its potential use in cancer treatment. The chemical structure of AZD-7762 contains a naphthyridine core, with an azepan-1-ylcarbonyl group and an ethoxyphenyl substituent.

Applications De Recherche Scientifique

Electronic Coupling in Azulene Derivatives

A study investigated the electronic coupling in 1,3-bis[di(4-methoxyphenyl)amino]azulene derivatives. These compounds were synthesized and analyzed using spectroscopic and electrochemical methods to estimate the electronic coupling between the attached amine redox centers. The study found that azulene derivatives exhibit strong electronic coupling, similar to naphthalene, but with a less positive redox potential, making them useful as bridging units in electronic applications (Nöll et al., 2007).

Synthesis of Fused Indoles

Another research focused on the synthesis of fused indoles through a CAN-catalyzed three-component reaction, leading to the formation of polyheterocyclic compounds containing pyrrolo[1,2-a]azepine fragments. This process demonstrates an efficient method for constructing complex heterocyclic structures, potentially useful in the development of new pharmaceuticals and materials (Suryavanshi et al., 2010).

Photolysis of Aryl Azides

Research on the photolysis of ortho-substituted aryl azides revealed the formation of 3-substituted 2-methoxy-3H-azepines and other products, depending on the substituents. This study highlights the reactivity of azides and their potential in synthesizing azepine derivatives, which could have applications in material science and synthetic chemistry (Purvis et al., 1984).

Azepanium Ionic Liquids

A study introduced a new family of room-temperature ionic liquids based on azepane, demonstrating their potential for industrial applications due to their wide electrochemical windows and good conductivity. These ionic liquids could serve as safer alternatives to volatile organic compounds in various applications, including electrolytes in energy devices (Belhocine et al., 2011).

Propriétés

IUPAC Name |

azepan-1-yl-[4-(4-ethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O2/c1-3-30-19-11-9-18(10-12-19)27-22-20-13-8-17(2)26-23(20)25-16-21(22)24(29)28-14-6-4-5-7-15-28/h8-13,16H,3-7,14-15H2,1-2H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGNAXHHBIAQBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCCCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(azepane-1-carbonyl)-N-(4-ethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({4-amino-5-[(3-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2842542.png)

![N,N-diethyl-2-[2-imino-3-(3-phenoxypropyl)benzimidazol-1-yl]ethanamine](/img/structure/B2842544.png)

![(2-bromo-5-methoxyphenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2842556.png)